molecular formula C6H9NO2S3 B3407569 2-(Methylsulfonyl)-3,3-bis(methylthio)acrylonitrile CAS No. 73618-36-7

2-(Methylsulfonyl)-3,3-bis(methylthio)acrylonitrile

Cat. No. B3407569
CAS RN: 73618-36-7
M. Wt: 223.3 g/mol
InChI Key: LTRIARAIJUKETJ-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-3,3-bis(methylthio)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a yellowish liquid that is soluble in organic solvents and has a molecular weight of 261.36 g/mol. This compound is also known as MTMSTMA and is widely used in organic synthesis and as a building block for the preparation of various compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(Methylsulfonyl)-3,3-bis(methylthio)acrylonitrile in lab experiments include its high yield of synthesis, ease of purification, and unique properties. However, its limitations include its potential toxicity and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the use of 2-(Methylsulfonyl)-3,3-bis(methylthio)acrylonitrile in scientific research. One potential direction is the development of new compounds based on this compound for the treatment of various diseases. Another potential direction is the study of its mechanism of action and its potential use as a tool for studying enzyme activity. Finally, the use of this compound in the preparation of new polymeric materials with unique properties is another potential future direction.

Scientific Research Applications

2-(Methylsulfonyl)-3,3-bis(methylthio)acrylonitrile has been extensively used in scientific research due to its unique properties. It can be used as a cross-linking agent in the preparation of polymeric materials. It has also been used as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals.

properties

IUPAC Name

3,3-bis(methylsulfanyl)-2-methylsulfonylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S3/c1-10-6(11-2)5(4-7)12(3,8)9/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRIARAIJUKETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)S(=O)(=O)C)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346672
Record name 2-(Methylsulfonyl)-3,3-bis(methylthio)acrylonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73618-36-7
Record name 2-(Methylsulfonyl)-3,3-bis(methylthio)acrylonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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